4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone
CAS No.: 898756-19-9
Cat. No.: VC2300328
Molecular Formula: C21H21ClFNO3
Molecular Weight: 389.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898756-19-9 |
|---|---|
| Molecular Formula | C21H21ClFNO3 |
| Molecular Weight | 389.8 g/mol |
| IUPAC Name | (4-chloro-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C21H21ClFNO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |
| Standard InChI Key | UZNWWABRUKXJBP-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Cl)F |
| Canonical SMILES | C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Cl)F |
Introduction
Chemical Identity and Structure
Basic Chemical Information
4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone is a complex organic compound belonging to the benzophenone family. It is identified by CAS registry number 898756-19-9 and has a molecular formula of C21H21ClFNO3. The molecular weight of this compound is 389.8 g/mol, consistent with its complex structural features and multiple functional groups.
Structural Composition
The compound contains several key structural elements:
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A benzophenone core (diaryl ketone)
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A 4-chloro-3-fluorophenyl ring attached to the carbonyl carbon
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A 2-substituted phenyl ring with an 8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl substituent
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A 1,4-dioxa-8-azaspiro[4.5]decyl moiety, which contains both a 1,4-dioxane ring and a piperidine ring in a spiro configuration
The IUPAC name, (4-chloro-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone, provides a systematic description of this complex molecular structure.
Chemical Identifiers and Notations
The compound can be uniquely identified through several standardized chemical notations:
| Identifier Type | Value |
|---|---|
| IUPAC Name | (4-chloro-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C21H21ClFNO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |
| Standard InChIKey | UZNWWABRUKXJBP-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Cl)F |
| PubChem Compound ID | 24725375 |
Table 1: Chemical identifiers for 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone
Physical and Chemical Properties
Physical Properties
Based on its structure, 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone is expected to exhibit the following physical properties:
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Physical state: Likely a crystalline solid at room temperature, typical of substituted benzophenones
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Molecular weight: 389.8 g/mol
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Appearance: Presumably a white to off-white solid, characteristic of similar benzophenone derivatives
The compound's relatively high molecular weight combined with its aromatic character suggests limited water solubility, with potentially higher solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.
Structural Analysis and Functional Groups
The compound's structure can be analyzed in terms of its constituent functional groups:
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Carbonyl group (C=O): The central ketone functionality of the benzophenone core
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Halogen substituents: The 4-chloro and 3-fluoro substituents on one of the phenyl rings
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1,4-Dioxa-8-azaspiro[4.5]decyl group: A complex heterocyclic moiety featuring:
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A piperidine ring (nitrogen-containing six-membered ring)
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A 1,4-dioxane ring (oxygen-containing six-membered ring)
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A spiro carbon connecting both rings
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Benzyl-type linkage: The methylene bridge connecting the heterocyclic moiety to the phenyl ring
Comparative Analysis with Structurally Related Compounds
Structural Variations in the Benzophenone Family
To understand the unique features of 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone, it is valuable to compare it with structurally related compounds. The following table presents a comparison with three analogous structures:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone | 898756-19-9 | C21H21ClFNO3 | 389.8 | 2'-position substitution; 4-chloro, 3-fluoro pattern |
| 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone | 898758-08-2 | C21H22FNO3 | 355.4 | 4'-position substitution; 2-fluoro only; no chloro substituent |
| 4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone | 898758-02-6 | C21H21ClFNO3 | 389.8 | 4'-position substitution; 4-chloro, 3-fluoro pattern |
| 4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone | 898758-25-3 | C21H21ClFNO3 | 389.8 | 4'-position substitution; 4-chloro, 2-fluoro pattern |
Table 2: Comparison of 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone with structurally related compounds
Significance of Substitution Patterns
The primary differences among these compounds lie in:
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Position of the 8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl substituent:
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2'-position in the target compound (ortho substitution)
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4'-position in the other compounds (para substitution)
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Halogen substitution patterns:
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The target compound has a 4-chloro-3-fluoro pattern
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Related compounds have variations including 2-fluoro only, 4-chloro-3-fluoro, and 4-chloro-2-fluoro arrangements
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Synthesis and Characterization Methods
Analytical Characterization
The structural characterization of 4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone would typically involve:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume